
4-(Azetidin-1-yl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-yl)-3-methylaniline is a chemical compound that features an azetidine ring attached to a methylaniline moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in medicinal chemistry. The presence of the azetidine ring in this compound makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3-methylaniline typically involves the formation of the azetidine ring followed by its attachment to the methylaniline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Azetidin-1-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing rings or open-chain amines.
Substitution: The aromatic ring of the methylaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced azetidine derivatives or open-chain amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the methylaniline moiety.
科学的研究の応用
4-(Azetidin-1-yl)-3-methylaniline has several applications in scientific research:
作用機序
The mechanism of action of 4-(Azetidin-1-yl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The azetidine ring can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
N-Substituted-3-chloro-2-azetidinone derivatives: These compounds also contain an azetidine ring and have been studied for their anticonvulsant activity.
Azetidine and oxetane amino acid derivatives: These derivatives are used in the synthesis of heterocyclic amino acids and exhibit various biological activities.
Uniqueness
4-(Azetidin-1-yl)-3-methylaniline is unique due to its specific combination of the azetidine ring and methylaniline moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
344405-53-4 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-3-methylaniline |
InChI |
InChI=1S/C10H14N2/c1-8-7-9(11)3-4-10(8)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3 |
InChIキー |
IPDBDZJRQKUCII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


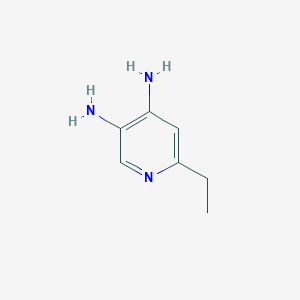
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
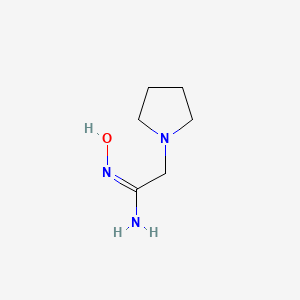
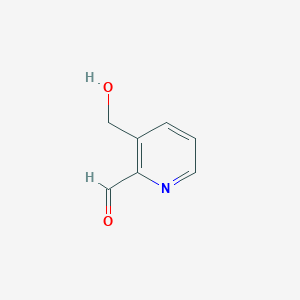
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
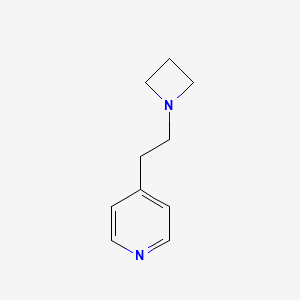
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
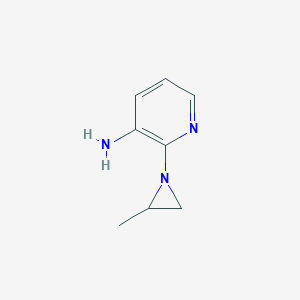
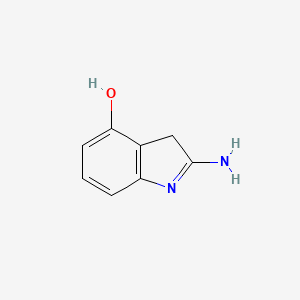
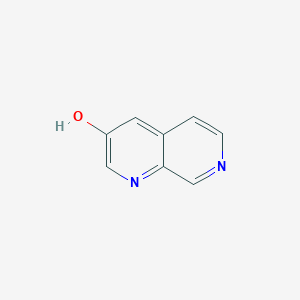
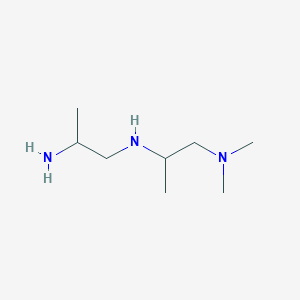
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
